![molecular formula C22H23NO4 B594784 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid CAS No. 136555-16-3](/img/structure/B594784.png)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
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Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid, or (R)-2-FMCPA, is a synthetic compound that has been studied extensively in recent years due to its unique properties and potential applications in scientific research. It is a cyclic compound with a molecular weight of 384.41 g/mol, and is composed of a fluoren-9-yl ring, a carbonyl group, and an amino group. It can be synthesized by a variety of methods, including the reaction of 2-cyclopentylacetic acid with 9H-fluoren-9-ylmethanol. (R)-2-FMCPA has been studied for its potential to act as an agonist for the serotonin 5-HT2A receptor, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Analytical Applications
In the field of analytical chemistry, the ninhydrin reaction, a classic method for detecting primary amines, illustrates the type of chemical analysis applicable to compounds like "(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid," due to its amino group. The reaction forms a distinctive purple dye with amino acids, peptides, and proteins, facilitating their qualitative and quantitative analysis (Friedman, 2004). This technique has been applied across various disciplines, including agricultural, food, and biomedical sciences.
Biomedical Research
In biomedical research, the study of reactive carbonyl species (RCS) underscores the importance of understanding the reactivity of carbonyl-containing compounds. RCS are generated from the oxidation of carbohydrates, lipids, and amino acids, leading to cellular damage and chronic diseases. The research into RCS, their detection, and therapeutic management highlights the critical role of compounds capable of scavenging RCS, which may include derivatives of carbonyl-containing compounds similar to "(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid" (Fuloria et al., 2020).
Material Science and Drug Synthesis
In material science, compounds with complex functional groups are explored for their potential in creating new materials with unique properties. For instance, the synthesis of levulinic acid (LEV) from biomass and its derivatives showcases how carboxylic acids serve as precursors in drug synthesis and material applications. LEV's diverse functionality and application in medicine illustrate the potential utility of similarly complex compounds in synthesizing drugs and materials (Zhang et al., 2021).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
(2R)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWHUIQSEKGLAQ-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673976 |
Source
|
Record name | (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid | |
CAS RN |
136555-16-3 |
Source
|
Record name | (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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